Rel-(2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride
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Overview
Description
Rel-(2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or amines.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide as a reagent.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and other advanced technologies to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Rel-(2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Rel-(2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of Rel-(2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications, as it can modulate the activity of target proteins and pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid
- (2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxamide
- (2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylate
Uniqueness
Rel-(2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. The presence of the trifluoromethyl group also imparts distinct chemical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C6H9ClF3NO2 |
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Molecular Weight |
219.59 g/mol |
IUPAC Name |
(2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)4-2-1-3(10-4)5(11)12;/h3-4,10H,1-2H2,(H,11,12);1H/t3-,4+;/m0./s1 |
InChI Key |
HRTSVFZWYXFGKV-RFKZQXLXSA-N |
Isomeric SMILES |
C1C[C@@H](N[C@@H]1C(=O)O)C(F)(F)F.Cl |
Canonical SMILES |
C1CC(NC1C(=O)O)C(F)(F)F.Cl |
Origin of Product |
United States |
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